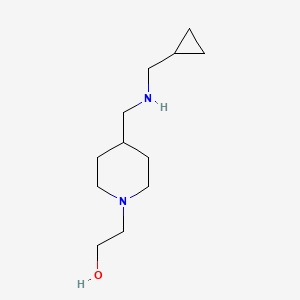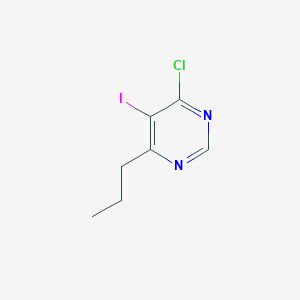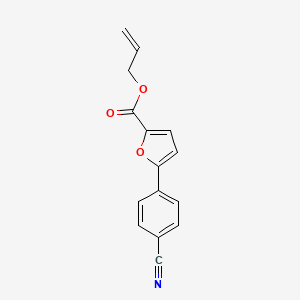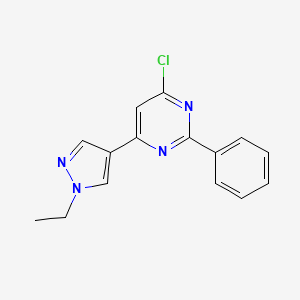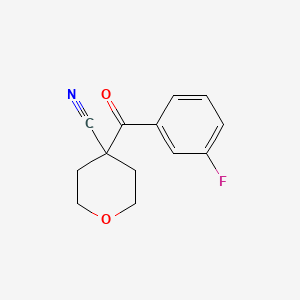
Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルは、トリアゾール誘導体の一種である複雑な有機化合物です。この化合物は、3位と5位に2つの塩素原子で置換されたピリジン環、トリアゾール環、およびエチルエステル基の存在を特徴としています。
準備方法
合成経路と反応条件
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つには、適切な前駆体の環化が制御された条件下で行われるものがあります。 反応条件は、多くの場合、ジメチルホルムアミド (DMF) などの溶媒と、トリアゾール環の形成を促進するパラジウム錯体などの触媒の使用を伴います .
工業的製造方法
工業的な環境では、この化合物の製造は、一貫性と効率性を確保するために、自動化された反応器を使用した大規模反応を伴う場合があります。 このプロセスには、通常、目的の純度レベルを達成するための再結晶またはクロマトグラフィーによる精製などのステップが含まれます .
化学反応の分析
反応の種類
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を修飾することができます。
還元: この反応は、酸素原子を除去したり、水素原子を付加するために使用できます。
置換: この反応は、ある原子または基を別の原子または基で置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤があります。 これらの反応の条件は様々ですが、多くの場合、目的の結果を確保するために、制御された温度と特定の溶媒を必要とします .
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ化合物を生成する可能性があり、置換反応は、ピリジン環またはトリアゾール環に異なる置換基を持つ誘導体を生成する可能性があります .
科学研究の応用
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索するための研究が進行中です。
科学的研究の応用
Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる可能性があります.
類似の化合物との比較
類似の化合物
2-(3,5-ジクロロピリジン-2-イル)アミノ-2-オキソ酢酸エチル: 構造は似ていますが、官能基が異なります。
2-(3,5-ジクロロピリジン-2-イル)アミノエチルビス(プロパン-2-イル)アミン: 化学的性質が異なる別の関連化合物です。
独自性
2-(3,5-ジクロロピリジン-2-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボン酸エチルは、特定の官能基の組み合わせにより、独特の化学反応性と生物活性を付与するため、ユニークです。 この独自性により、さまざまな研究用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
Ethyl 2-(3,5-dichloropyridin-2-yl)amino-2-oxoacetate: Similar in structure but with different functional groups.
2-(3,5-Dichloropyridin-2-yl)aminoethylbis(propan-2-yl)amine: Another related compound with distinct chemical properties.
Uniqueness
Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C11H10Cl2N4O2 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC名 |
ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)10-8(13)4-7(12)5-14-10/h4-5H,3H2,1-2H3 |
InChIキー |
NGRYUWWELTXDHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




